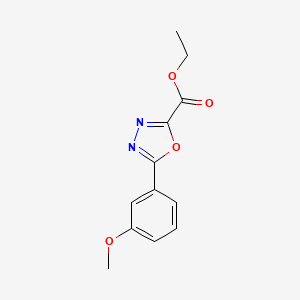

Ethyl 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Description

Ethyl 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS: Not explicitly provided; referenced in ) is a 1,3,4-oxadiazole derivative featuring a 3-methoxyphenyl substituent at the 5-position and an ethyl ester group at the 2-position. It is synthesized via a catalyst-free visible-light-promoted cyclization method, yielding 79% as a white crystalline solid . Key spectral data include:

Properties

IUPAC Name |

ethyl 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-17-12(15)11-14-13-10(18-11)8-5-4-6-9(7-8)16-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYPXPIIGLKUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of ethyl 3-methoxybenzoate with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 5-(3-hydroxyphenyl)-1,3,4-oxadiazole-2-carboxylate.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to its biological effects.

Comparison with Similar Compounds

Substituent Position: 3-Methoxy vs. 4-Methoxy Phenyl Derivatives

- Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS: 99367-44-9, ):

- Molecular formula: C₁₂H₁₂N₂O₄ (identical to the 3-methoxy analog).

- Key difference: The methoxy group is at the para position, altering electronic effects.

- Synthesis: Similar visible-light methods yield 90% for methyl ester analogs (e.g., Methyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, 3A) .

- Implications: The para substitution may improve steric accessibility for reactions or target binding compared to the meta isomer.

Substituent Electronic Effects: Electron-Withdrawing vs. Donating Groups

Ethyl 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate (3w) :

- Ethyl 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole-2-carboxylate (3y): Yield: 52% .

Heterocyclic vs. Aromatic Substituents

- Ethyl 5-(6-methoxypyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate (3af): Yield: 52% .

Ester Group Variations

- Methyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (3A): Yield: 90% .

Physicochemical and Spectral Comparisons

Biological Activity

Ethyl 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate is a synthetic organic compound belonging to the oxadiazole class, characterized by its five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₂N₂O₄

- Molecular Weight : 248.24 g/mol

- CAS Number : 99367-44-9

Synthesis

The synthesis of Ethyl 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate typically involves cyclization reactions between hydrazides and carboxylic acids. A common method includes the reaction of ethyl 3-methoxybenzoate with hydrazine hydrate, followed by cyclization with carbon disulfide and potassium hydroxide under reflux conditions in solvents like ethanol or methanol.

Antimicrobial Properties

Research indicates that Ethyl 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate exhibits significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The mechanism of action appears to involve the activation of apoptotic pathways through the upregulation of p53 expression and caspase-3 cleavage .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | Observations |

|---|---|---|

| Antimicrobial | Various bacteria and fungi | Effective against multiple strains |

| Anticancer | MCF-7, U-937 | Induces apoptosis; activates p53 pathway |

| Enzymatic Inhibition | HDAC-1 | Inhibitory activity observed at low concentrations |

The biological activity of Ethyl 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate is attributed to its interaction with specific molecular targets within cells. The oxadiazole ring facilitates hydrogen bonding and hydrophobic interactions with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways .

Comparative Analysis with Related Compounds

Ethyl 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives to understand its unique properties better. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | Para-methoxy substitution | Enhanced anticancer activity |

| Ethyl 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate | Chlorine substituent | Potent against specific bacterial strains |

These comparisons highlight how variations in substituents can significantly influence the chemical reactivity and biological activity of oxadiazole derivatives.

Case Studies

Several case studies have investigated the biological effects of Ethyl 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate:

- Anticancer Efficacy : A study published in MDPI indicated that derivatives of oxadiazoles exhibit strong cytotoxicity against leukemia cell lines. The tested compound showed a CC50 value significantly lower than standard treatments like doxorubicin .

- Mechanistic Insights : Flow cytometry assays revealed that the compound induces cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. Methodology :

- Systematic substitution : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) at the phenyl or oxadiazole positions .

- Bioassays :

- Antimicrobial : Broth microdilution to determine MIC against Candida albicans or Staphylococcus aureus (compare with reference compounds like Ethyl 5-(4-chlorophenyl)-oxadiazole-2-carboxylate, MIC = 1.6 µg/mL) .

- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or acetylcholinesterase .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like GABAA receptors .

Basic: What are the key physicochemical properties affecting this compound’s applicability in drug discovery?

- Solubility : Low aqueous solubility (logP ~2.5–3.0) due to the lipophilic phenyl and ester groups. Use co-solvents (DMSO/PEG) for in vitro assays .

- Stability : Hydrolyzes under acidic/basic conditions; store at 2–8°C in inert atmospheres .

- Melting point : Typically 150–160°C (varies with purity) .

Advanced: How can researchers address discrepancies in bioactivity data between Ethyl 5-(3-methoxyphenyl)-oxadiazole derivatives and their analogs?

Case example : A compound with a 4-chlorophenyl group shows higher antifungal activity (MIC = 1.6 µg/mL) than the 3-methoxyphenyl analog (MIC = 3.2 µg/mL) .

Resolution strategies :

- Metabolic stability assays : Evaluate cytochrome P450 metabolism to identify deactivation pathways.

- Membrane permeability : Use Caco-2 cell models to assess intestinal absorption differences.

- Crystallography : Compare binding modes to target proteins (e.g., fungal lanosterol demethylase) .

Basic: What are the best practices for handling and storing this compound to ensure experimental reproducibility?

- Storage : Sealed in anhydrous conditions at room temperature (20–25°C) under argon .

- Handling : Use glove boxes to prevent hydrolysis of the ester group.

- Stability monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation .

Advanced: How can in vitro/in vivo pharmacokinetic discrepancies be investigated for this compound?

Q. Approach :

- In vitro ADME : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis) .

- In vivo studies : Rodent pharmacokinetics (IV/PO dosing) with LC-MS/MS quantification.

- Metabolite identification : HRMS and NMR to characterize phase I/II metabolites (e.g., demethylation of the methoxy group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.